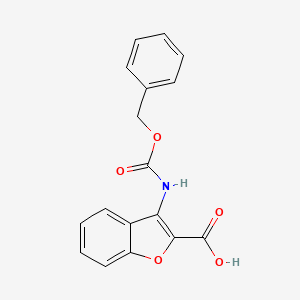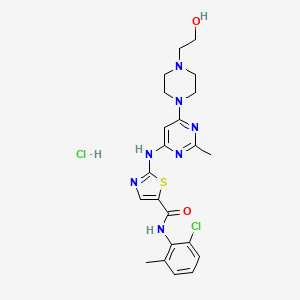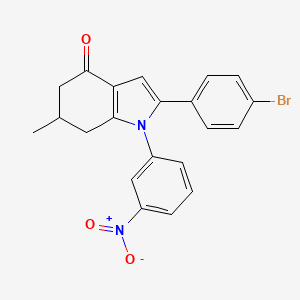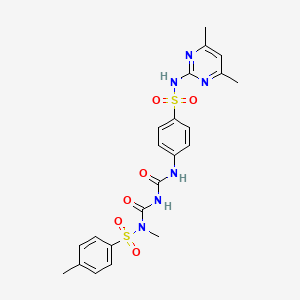![molecular formula C17H20N6O B3010546 1-methyl-6-morpholino-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 887453-77-2](/img/structure/B3010546.png)
1-methyl-6-morpholino-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-6-morpholino-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities and are often explored in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-6-morpholino-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: Methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the Morpholino Group: This step involves nucleophilic substitution reactions where morpholine is introduced to the core structure.
Addition of the o-Tolyl Group: The o-tolyl group can be introduced via Suzuki-Miyaura coupling, using palladium catalysts and appropriate boronic acids.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine ring, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation followed by nucleophilic substitution using reagents like sodium azide or amines.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Hydrogenated pyrazolo[3,4-d]pyrimidines.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
科学研究应用
1-Methyl-6-morpholino-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Explored for its potential as an enzyme inhibitor, particularly in kinases.
Medicine: Investigated for its anti-cancer properties due to its ability to interfere with cell signaling pathways.
作用机制
The compound exerts its effects primarily through interaction with specific molecular targets such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular processes. The exact pathways involved depend on the specific biological context but often include disruption of signaling pathways critical for cell proliferation and survival .
相似化合物的比较
1-Methyl-6-morpholino-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but with a para-tolyl group instead of ortho.
1-Methyl-6-piperidino-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Piperidino group instead of morpholino.
Uniqueness: 1-Methyl-6-morpholino-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the morpholino group, in particular, can enhance its solubility and ability to interact with biological targets.
属性
IUPAC Name |
1-methyl-N-(2-methylphenyl)-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-12-5-3-4-6-14(12)19-15-13-11-18-22(2)16(13)21-17(20-15)23-7-9-24-10-8-23/h3-6,11H,7-10H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFOFBXXZZHVMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2,6-Dichlorophenyl)methyl]-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![5-[1-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methylbutyl)pentanamide](/img/structure/B3010468.png)
![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B3010469.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B3010470.png)
![Methyl 8-fluoro-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate](/img/structure/B3010472.png)



![2-CHLORO-6-FLUORO-N-[2-(4-METHOXYBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]BENZAMIDE](/img/structure/B3010477.png)

![methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B3010481.png)

![N-(3-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3010484.png)
